N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide
Description
N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide is a synthetic organic compound featuring a chromen-4-one core substituted with a 4-ethoxyphenyl group at position 2 and a 2-methylbenzamide moiety at position 5. The ethoxy group (C₂H₅O-) on the phenyl ring and the methyl group on the benzamide are critical for modulating its physicochemical properties, such as solubility, bioavailability, and intermolecular interactions. Chromen-4-one derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects .
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-3-29-19-11-8-17(9-12-19)23-15-22(27)21-13-10-18(14-24(21)30-23)26-25(28)20-7-5-4-6-16(20)2/h4-15H,3H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZVYJKITARCON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 4-hydroxycoumarin to form the chromen-4-one core. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound possesses broad-spectrum antimicrobial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings indicate its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies.
Case studies have shown that at concentrations ranging from 10 µM to 50 µM, the compound significantly reduces cell viability, with an IC50 value around 25 µM. This suggests that it could be a promising candidate for further development in cancer treatment.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes:
- Formation of the Chromenone Backbone : This step involves cyclization reactions to form the chromenone structure.
- Substitution Reactions : The introduction of the ethoxyphenyl and methylbenzamide groups is achieved through electrophilic aromatic substitution reactions.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography, followed by characterization through spectroscopic methods like NMR and mass spectrometry.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The chromen-4-one core is known to interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituents at Position 4
- N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide : Contains a keto group (4-oxo) essential for planar conformation and hydrogen bonding .
- (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: Replaces the ethoxyphenyl group with a methyl group at position 4 and introduces a chloro-phenylacetamide chain.
Substituents at Position 7
- N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide: Features a methoxyethoxy group instead of ethoxy, increasing hydrophilicity (logP reduced by ~0.5 compared to ethoxy derivatives) .
Table 1: Substituent Effects on Physical Properties
Spectroscopic and Analytical Data
- NMR Trends: The target compound’s ¹H NMR would show a singlet for the 4-oxo group (δ ~6.3 ppm) and aromatic protons split by substituents (e.g., ethoxy at δ ~1.4 ppm for CH₃ and δ ~4.0 ppm for OCH₂) . N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide: Exhibits distinct peaks for the methoxyethoxy chain (δ ~3.5–3.7 ppm) and NH₂ group (δ ~5.2 ppm) .
IR Spectroscopy :
- Chromen-4-one derivatives typically show strong C=O stretches at ~1650–1700 cm⁻¹. The 2-methylbenzamide group would add N-H stretches at ~3300 cm⁻¹ .
Biological Activity
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a condensation reaction between 2-methylbenzamide and a suitable chromenone derivative. The general synthetic route includes:
- Formation of Chromenone Derivative : The initial step involves the synthesis of a 4-oxo-4H-chromen derivative, which can be achieved through the reaction of phenolic compounds with appropriate carbonyl sources.
- Substitution Reaction : The ethoxy group is introduced via an electrophilic aromatic substitution on the phenyl ring.
- Final Coupling : The final step involves the coupling of the chromenone with 2-methylbenzamide to yield the target compound.
This compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown significant free radical scavenging properties, which are crucial for preventing oxidative stress-related diseases.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer cell lines.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound in vitro:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 15.5 | Apoptosis induction |
| Study 2 | MCF-7 (breast cancer) | 12.3 | Cell cycle arrest |
| Study 3 | A549 (lung cancer) | 10.8 | ROS generation |
Case Studies
- Case Study on Anticancer Activity : In a study involving MCF-7 breast cancer cells, this compound demonstrated an IC50 value of 12.3 µM, indicating potent anticancer effects through apoptosis and inhibition of cell migration.
- Case Study on Antioxidant Effects : A study assessing the antioxidant capacity revealed that the compound significantly reduced lipid peroxidation in cellular models, suggesting its potential use in mitigating oxidative stress.
Q & A
Q. What computational methods predict thermodynamic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
